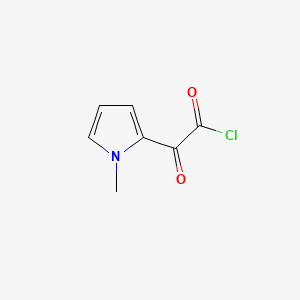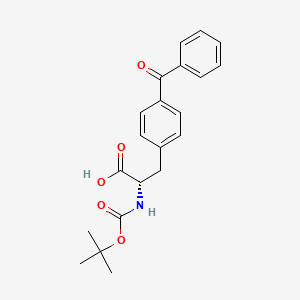
Boc-Bpa-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Bpa-OH: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a benzoyl group at the para position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Boc-Bpa-OH typically begins with L-phenylalanine.
Iodination: The phenyl ring of L-phenylalanine is iodinated to form 4-iodo-L-phenylalanine.
Amino Protection: The amino group is protected using a Boc group to yield Boc-4-iodo-L-phenylalanine.
Grignard Reaction: The iodinated compound undergoes a Grignard reaction with isopropyl Grignard reagent.
Boronate Formation: The resulting compound is treated with trimethyl borate (B(OMe)3) to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-Bpa-OH can undergo oxidation reactions, particularly at the benzoyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Oxidation: Products include oxidized derivatives of the benzoyl group.
Reduction: Reduced derivatives with different functional groups.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
Chemistry: Boc-Bpa-OH is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs .
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based therapeutics. It is also used in drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .
Mécanisme D'action
Mechanism: Boc-Bpa-OH exerts its effects primarily through its role as a building block in peptide synthesis. The Boc group protects the amino group during synthesis, preventing unwanted reactions. The benzoyl group can participate in various chemical reactions, allowing for the formation of complex peptides and proteins .
Molecular Targets and Pathways: The compound targets amino groups in peptides and proteins, facilitating their synthesis and modification. It is involved in pathways related to peptide bond formation and protein folding .
Comparaison Avec Des Composés Similaires
4-Benzoyl-L-phenylalanine: Similar structure but lacks the Boc protecting group.
Fmoc-4-benzoyl-L-phenylalanine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
N-Acetyl-L-phenylalanine: Contains an acetyl group instead of a benzoyl group.
Uniqueness: Boc-Bpa-OH is unique due to the presence of both the Boc protecting group and the benzoyl group. This combination provides stability and reactivity, making it a valuable compound in peptide synthesis and organic chemistry .
Propriétés
Numéro CAS |
10454-43-0 |
|---|---|
Formule moléculaire |
C17H14N3+ |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
1,12-diaza-9-azoniapentacyclo[10.7.1.02,7.09,20.013,18]icosa-2,4,6,9(20),10,13,15,17-octaene |
InChI |
InChI=1S/C17H14N3/c1-4-8-16-13(5-1)11-18-9-10-19-15-7-3-2-6-14(15)12-20(16)17(18)19/h1-10H,11-12H2/q+1 |
Clé InChI |
MFSYIWXBLOEWEP-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |
SMILES canonique |
C1C2=CC=CC=C2N3C=C[N+]4=C3N1C5=CC=CC=C5C4 |
Synonymes |
BOC-BPA-OH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


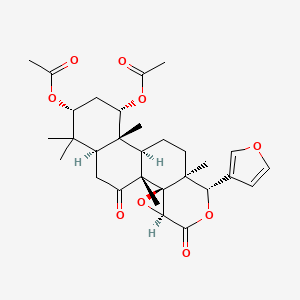
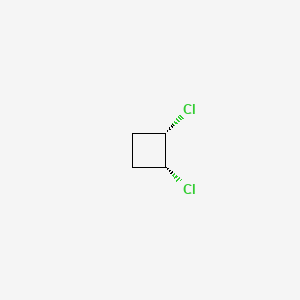
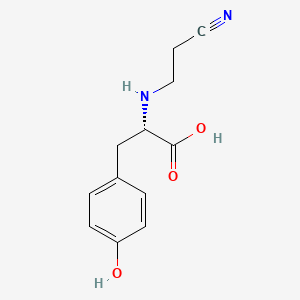
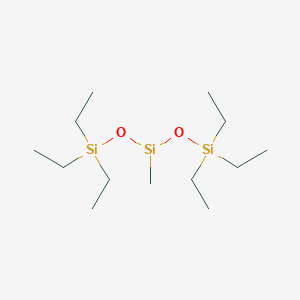
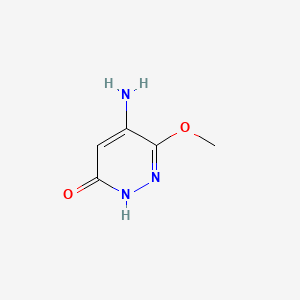
![(5R,8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-(5-methylhex-4-enyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B576925.png)
![(1S,2S,5R,7R,10S,11S,14S,15R)-5,14-dihydroxy-2,15-dimethyltetracyclo[8.6.0.02,7.011,15]hexadecan-16-one](/img/structure/B576927.png)

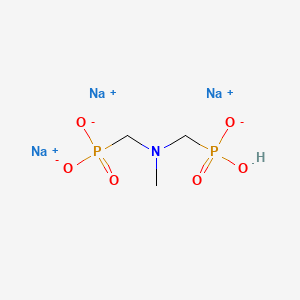
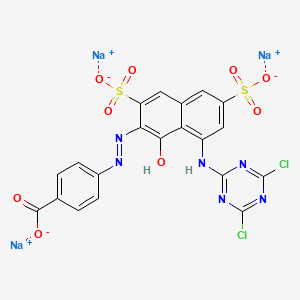
![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)
